molecular formula C6H12LaO6 B13799677 Triacetoxylanthanum

Triacetoxylanthanum

Cat. No.: B13799677
M. Wt: 319.06 g/mol
InChI Key: LIBCBBSWHSTUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triacetoxylanthanum, more commonly referred to in research as Lanthanum(III) acetate sesquihydrate, is a high-purity lanthanum salt valued for its role as a versatile precursor in scientific research. This compound is characterized by its white crystalline form and hygroscopic nature, requiring storage under anhydrous conditions such as a nitrogen atmosphere . In the field of materials science, this compound serves as a key starting material for the synthesis of advanced inorganic compounds. For instance, lanthanum acetate can be used in solid-state reactions at high temperatures to produce novel materials like lanthanum selenide chlorides, which are investigated for their semiconducting properties . Furthermore, lanthanum-based oxides derived from acetates are critical in catalysis, finding applications in petroleum refining through fluid catalytic cracking (FCC) and in environmental catalysis for reducing harmful emissions . The research utility of lanthanum compounds also extends into biological chemistry. Lanthanides, such as lanthanum, are recognized for their strong Lewis acidity and unique coordination chemistry, which allows them to be incorporated into bacterial enzymes like methanol dehydrogenases in certain methylotrophic bacteria . This application highlights the growing interest in lanthanide biochemistry. While this compound itself is for research, other lanthanum salts like lanthanum carbonate are approved pharmaceuticals that function by binding dietary phosphate in the gastrointestinal tract to manage hyperphosphatemia . The mechanism involves the lanthanum ion (La³⁺) forming highly insoluble complexes with phosphate, preventing its absorption and demonstrating the high affinity lanthanum has for oxyanions . This product is designated for Research Use Only (RUO). RUO products are specialized tools intended solely for laboratory research in controlled settings and are not manufactured for use in diagnostic, therapeutic, or any personal procedures .

Properties

Molecular Formula

C6H12LaO6

Molecular Weight

319.06 g/mol

IUPAC Name

acetic acid;lanthanum

InChI

InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4);

InChI Key

LIBCBBSWHSTUMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.[La]

Origin of Product

United States

Preparation Methods

Direct Acid-Base Reaction Method

Procedure:

  • Lanthanum oxide (La2O3) or lanthanum hydroxide [La(OH)3] is suspended in glacial acetic acid.
  • The mixture is heated under reflux to facilitate dissolution and reaction.
  • The reaction produces lanthanum triacetate and water:

$$
\text{La}2\text{O}3 + 6 \text{CH}3\text{COOH} \rightarrow 2 \text{La(CH}3\text{COO)}3 + 3 \text{H}2\text{O}
$$

  • The solution is concentrated, and the product is precipitated by cooling or addition of a non-solvent such as ether.
  • The solid is filtered, washed, and dried under vacuum.

Advantages:

  • Simple and direct.
  • Uses inexpensive and readily available reagents.

Notes:

  • Control of temperature and reaction time is critical to avoid formation of impurities.
  • The product may be hydrated; drying conditions affect the final composition.

Metathesis Reaction Method

Procedure:

  • An aqueous solution of lanthanum chloride (LaCl3·xH2O) is mixed with an aqueous solution of sodium acetate (CH3COONa) in stoichiometric amounts.
  • The reaction proceeds according to:

$$
\text{LaCl}3 + 3 \text{CH}3\text{COONa} \rightarrow \text{La(CH}3\text{COO)}3 + 3 \text{NaCl}
$$

  • Lanthanum triacetate precipitates or remains in solution depending on conditions.
  • The mixture is stirred, and the precipitate is filtered, washed to remove sodium chloride, and dried.

Advantages:

  • Mild reaction conditions.
  • High purity achievable by washing.

Considerations:

  • Solubility of lanthanum triacetate in water may require solvent adjustments.
  • Sodium chloride byproduct must be thoroughly removed.

Solvent-Assisted Synthesis and Crystallization

Lanthanum triacetate can be crystallized from alcoholic or aqueous solutions to obtain high-purity crystalline products.

  • Methanol or ethanol is often used as solvent.
  • Slow evaporation or cooling crystallization yields well-defined crystals.
  • This method is useful for structural characterization and purity enhancement.

Advanced Synthetic Routes from Organolanthanide Chemistry

Research into lanthanide organometallic complexes provides insights into preparation of lanthanum complexes with acetate or related ligands.

  • For example, lanthanum chloride hydrates react with sodium acetate salts in methanol under anhydrous conditions to yield lanthanum tris(acetate) complexes.
  • Coordination chemistry principles indicate that lanthanum(III) typically adopts coordination numbers of 8-9, allowing acetate ligands to bind in bidentate or bridging modes.

Example Experimental Data for Preparation of Lanthanum Triacetate

Parameter Condition/Value Notes
Starting material La2O3 or La(OH)3 Purity >99.9%
Acid reagent Glacial acetic acid Molar excess 3-6 equiv.
Solvent Glacial acetic acid or aqueous medium Depends on method
Reaction temperature 80–110 °C Reflux conditions
Reaction time 4–12 hours Until complete dissolution
Isolation method Cooling precipitation or evaporation Precipitation yields solid
Drying conditions Vacuum drying at 60–80 °C Avoid decomposition
Yield 85–95% Depends on purity and workup
Product form White crystalline powder Hydrated or anhydrous

Characterization and Purity Assessment

Summary of Preparation Methods

Method Starting Materials Reaction Medium Advantages Disadvantages
Direct acid-base reaction La2O3 or La(OH)3 + Acetic acid Glacial acetic acid Simple, direct Requires reflux, hydration issues
Metathesis reaction LaCl3 + Sodium acetate Aqueous Mild, high purity Solubility issues, salt removal needed
Solvent-assisted crystallization Lanthanum acetate solution Alcoholic solvents High purity crystals Time-consuming crystallization

Chemical Reactions Analysis

Triacetoxylanthanum undergoes various chemical reactions, including:

    Oxidation: It can react with oxygen to form lanthanum oxide and acetic acid.

    Reduction: Under certain conditions, it can be reduced to lanthanum metal.

    Substitution: It can undergo substitution reactions with other acylating agents to form different lanthanum acetates.

Common reagents used in these reactions include oxygen, hydrogen, and various acylating agents. The major products formed from these reactions are lanthanum oxide, lanthanum metal, and substituted lanthanum acetates .

Scientific Research Applications

Triacetoxylanthanum has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Triacetoxylanthanum involves its ability to coordinate with various ligands and form stable complexes. This property is exploited in its applications as a catalyst and in biological imaging. The molecular targets and pathways involved include coordination with oxygen, nitrogen, and sulfur-containing ligands, which enhances its reactivity and stability .

Comparison with Similar Compounds

Key Insights :

  • Oxalate vs. Acetate: Lanthanum (III) Oxalate forms extended polymeric networks due to oxalate’s bridging capability, whereas acetate ligands in this compound likely create monomeric or oligomeric structures .

Toxicological Profiles

While this compound’s toxicity is undocumented in the provided evidence, Lanthanum (III) Oxalate offers a benchmark:

  • Acute Exposure : Causes respiratory irritation; first-aid measures include rinsing with water and medical consultation .
  • Comparative Toxicology : Lanthanide complexes generally exhibit low acute toxicity but may accumulate in organs like the liver or kidneys over time .

Biological Activity

Triacetoxylanthanum is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a lanthanide compound, which means it belongs to a group of rare earth elements. The unique chemical structure of lanthanides often contributes to their distinctive biological activities. Triterpenoids, from which this compound is derived, are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Research indicates that compounds like this compound can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of various signaling pathways that lead to cell cycle arrest and apoptosis .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for protecting normal cells from damage during cancer treatment .
  • Anti-inflammatory Effects : this compound may also play a role in modulating inflammatory responses, which is important as chronic inflammation is often linked to cancer progression .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • In Vitro Studies : In laboratory settings, this compound demonstrated cytotoxic effects against several cancer cell lines. For instance, the compound was tested on leukaemic cells using MTT assays, showing a marked reduction in cell viability at certain concentrations .
  • Efficacy Against Specific Cancer Types : Studies focusing on its anti-leukaemic activity revealed that this compound could inhibit the proliferation of leukaemic cells through mechanisms involving apoptosis and autophagy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantScavenges free radicals, reduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways
Anti-leukaemicInhibits proliferation of leukaemic cells

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study 1 : A study conducted on K562 leukaemia cells showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The IC50 value was determined to be notably low, indicating high potency against these cells .
  • Case Study 2 : Another investigation assessed the antioxidant capacity of this compound using various assays (e.g., ABTS and DPPH). Results indicated that the compound effectively reduced oxidative stress markers in treated cells, supporting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Triacetoxylanthanum, and how can its purity be validated post-synthesis?

  • Methodological Answer : this compound is typically synthesized via ligand exchange reactions between lanthanum precursors (e.g., LaCl₃) and acetic acid derivatives under anhydrous conditions. Purity validation involves:

  • Elemental Analysis (EA) to confirm stoichiometry.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) to identify acetate ligand vibrations (e.g., ν(C=O) ~1600 cm⁻¹ and ν(C-O) ~1400 cm⁻¹).
  • Thermogravimetric Analysis (TGA) to assess thermal stability and residual solvent content .
    • Data Interpretation : Cross-reference EA results with theoretical values (±0.3% tolerance). FT-IR peaks should align with acetate coordination modes (monodentate vs. bidentate).

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure in solution and solid states?

  • Methodological Answer :

  • Solid-State : Use X-ray Diffraction (XRD) to determine crystal structure and ligand geometry.
  • Solution-State : Employ Nuclear Magnetic Resonance (NMR) , particularly ¹³C NMR, to probe acetate ligand dynamics and lanthanum coordination.
  • Supplementary Methods : Pair with UV-Vis Spectroscopy to monitor electronic transitions influenced by ligand field effects .
    • Critical Analysis : Compare XRD data with Cambridge Structural Database entries to identify structural anomalies. For NMR, ensure deuterated solvents (e.g., D₂O) do not interfere with acetate signals .

Q. How do solvent polarity and temperature influence the solubility of this compound?

  • Methodological Answer : Conduct systematic solubility studies using:

  • Gravimetric Analysis : Measure mass dissolved in solvents (e.g., water, ethanol, DMSO) at controlled temperatures (25–80°C).
  • Van’t Hoff Plots : Calculate enthalpy (ΔH) and entropy (ΔS) of dissolution from solubility vs. temperature data.
    • Data Presentation : Tabulate results with error margins (±2%) and use regression analysis to model solubility trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in organic transformations?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Reaction Conditions (e.g., solvent, substrate ratio, temperature).
  • Catalyst Purity : Replicate experiments using independently synthesized batches and validate via EA and XRD.
  • Statistical Tools : Apply Analysis of Variance (ANOVA) to compare catalytic yields across studies, controlling for confounding variables .
    • Case Study : If Study A reports 90% yield (ethanol, 60°C) and Study B reports 65% (THF, 25°C), design a matrix of experiments to isolate solvent and temperature effects .

Q. What experimental strategies can elucidate ligand-exchange dynamics in this compound complexes under reactive conditions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectrophotometry to monitor ligand substitution rates with competing ligands (e.g., nitrate, chloride).
  • Isotopic Labeling : Introduce ¹³C-labeled acetate ligands to track exchange pathways via NMR or mass spectrometry.
  • Computational Modeling : Pair experimental data with Density Functional Theory (DFT) simulations to predict transition states and activation energies .
    • Data Interpretation : Compare rate constants (k) across pH ranges to identify proton-assisted vs. dissociative mechanisms .

Q. How can researchers design robust experiments to assess the hydrolytic stability of this compound in aqueous media?

  • Methodological Answer :

  • pH-Dependent Stability Tests : Immerse this compound in buffered solutions (pH 2–12) and monitor decomposition via:
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for La³+ leaching.
  • High-Performance Liquid Chromatography (HPLC) to detect free acetate ions.
  • Longitudinal Studies : Track structural changes over time using powder XRD to identify crystalline degradation products .
    • Critical Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions and validate with accelerated aging tests .

Methodological Frameworks

  • Contradiction Analysis : Apply TRIZ principles to reconcile conflicting data (e.g., trade-offs between catalytic activity and stability) by identifying "contradiction parameters" (e.g., improving efficiency without compromising solubility) .
  • Data Triangulation : Combine spectroscopic, computational, and kinetic datasets to reduce bias and strengthen conclusions .

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